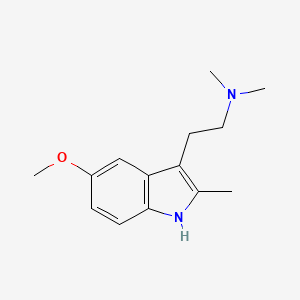
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-
描述
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- is a complex organic compound belonging to the indole family. Indoles are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is notable for its unique structural features, which include a dimethylaminoethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes. For the specific compound Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-, the synthesis may involve the following steps:
Formation of the Indole Core: Starting with an appropriate substituted phenylhydrazine and a ketone, the Fischer indole synthesis can be employed to form the indole core.
Functionalization: Subsequent steps would involve introducing the dimethylaminoethyl group at the 3-position, the methoxy group at the 5-position, and the methyl group at the 2-position through various organic reactions such as alkylation, methylation, and etherification.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indole ring in a controlled manner.
化学反应分析
Types of Reactions
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
科学研究应用
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
作用机制
The mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
Dimethyltryptamine (DMT): A structurally similar compound with a dimethylaminoethyl group at the 3-position but lacking the methoxy and methyl groups.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Similar to DMT but with a methoxy group at the 5-position.
Serotonin: A naturally occurring indoleamine with a hydroxyl group at the 5-position and an aminoethyl group at the 3-position.
Uniqueness
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the methyl group at the 2-position differentiates it from other indole derivatives and may result in unique interactions with molecular targets.
属性
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(7-8-16(2)3)13-9-11(17-4)5-6-14(13)15-10/h5-6,9,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHBQPPDDGCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217627 | |
| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67292-68-6 | |
| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67292-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,N,N-trimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067292686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-2,N,N-TRIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ2CCP18I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1607375.png)
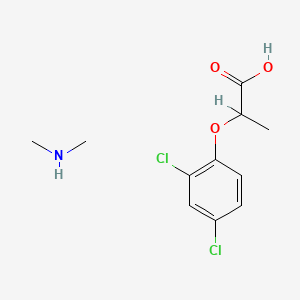
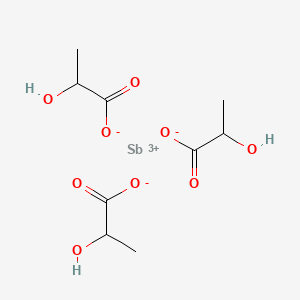

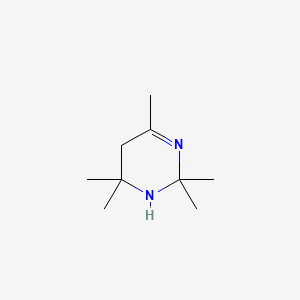
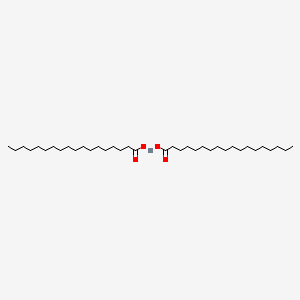
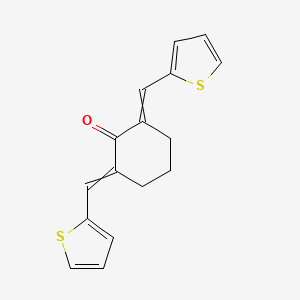
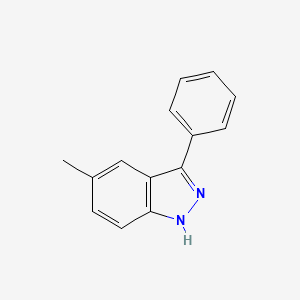
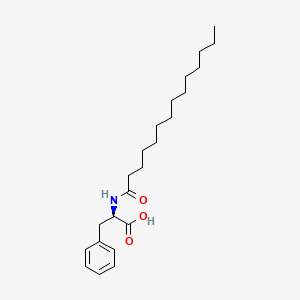
![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)



